molecular formula C24H20N4O3 B13847549 3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one

3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B13847549
M. Wt: 412.4 g/mol
InChI Key: SIAAGMHENOYLRE-UHFFFAOYSA-N
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Description

3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a biphenyl moiety, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves multi-step organic reactionsThe final step involves the formation of the oxadiazole ring via cyclization reactions under specific conditions, such as the use of dehydrating agents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers, dyes, and catalysts

Mechanism of Action

The mechanism of action of 3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The biphenyl and oxadiazole moieties can also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

3-[2-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C24H20N4O3/c1-2-30-23-25-20-9-5-6-10-21(20)28(23)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)22-26-24(29)31-27-22/h3-14H,2,15H2,1H3,(H,26,27,29)

InChI Key

SIAAGMHENOYLRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5

Origin of Product

United States

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